Product packaging for BMS-986118(Cat. No.:CAS No. 1610562-74-7)

BMS-986118

Cat. No.: B606284
CAS No.: 1610562-74-7
M. Wt: 540.9682
InChI Key: GKIUHMMLGAMMOO-OITFXXTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-986118 is a potent and selective small-molecule agonist of GPR40 (Free Fatty Acid Receptor 1) [ ]. Research indicates that its activation of GPR40, a G-protein-coupled receptor expressed in pancreatic islets and intestinal L-cells, has a dual mechanism of action: it promotes both glucose-dependent insulin secretion and stimulates the release of incretins such as GLP-1 [ ][ ]. This glucose-dependent action is a key area of investigation for metabolic disease research, as it may minimize the risk of inducing hypoglycemia in a therapeutic context [ ]. In vitro, this compound demonstrates high agonist activity with EC50 values of 70 nM for human GPR40 (hGPR40) and 63 nM for mouse GPR40 (mGPR40), and shows no activity against PPARγ (EC50 >47 µM), confirming its selective profile [ ]. In vivo, this compound has shown insulinotropic efficacy and GLP-1 secretory effects, leading to improved glucose control in acute animal models, highlighting its value in preclinical research for type 2 diabetes [ ]. The compound has a molecular formula of C25H28ClF3N4O4 and a molecular weight of 540.97 [ ]. It is supplied with a purity of >98% and must be handled appropriately by qualified researchers. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans.

Properties

CAS No.

1610562-74-7

Molecular Formula

C25H28ClF3N4O4

Molecular Weight

540.9682

IUPAC Name

2-((4S,5S)-1-(4-(((3R,4R)-1-(5-chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl)oxy)phenyl)-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-yl)acetic acid

InChI

InChI=1S/C25H28ClF3N4O4/c1-14-13-32(20-10-22(36-3)30-12-18(20)26)9-8-21(14)37-17-6-4-16(5-7-17)33-19(11-23(34)35)15(2)24(31-33)25(27,28)29/h4-7,10,12,14-15,19,21H,8-9,11,13H2,1-3H3,(H,34,35)/t14-,15+,19+,21-/m1/s1

InChI Key

GKIUHMMLGAMMOO-OITFXXTJSA-N

SMILES

COC1=CC(N2CC[C@@H](OC3=CC=C(N4[C@@H](CC(O)=O)[C@H](C)C(C(F)(F)F)=N4)C=C3)[C@H](C)C2)=C(Cl)C=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-986118;  BMS 986118;  BMS986118.

Origin of Product

United States

Discovery and Medicinal Chemistry of Bms 986118

Chemical Class and Structural Features

BMS-986118 is a structurally complex small molecule identified through rigorous medicinal chemistry efforts. Its design incorporates specific features that are crucial for its potent and selective activity as a GPR40 agonist.

Identification as a Dihydropyrazole Chemotype

This compound belongs to the dihydropyrazole class of compounds. acs.orgacs.org This heterocyclic scaffold forms a core component of the molecule's architecture. The full chemical name for this compound is (4S,5S)-1-[4-[[(3R,4R)-1-(5-Chloro-2-methoxy-4-pyridinyl)-3-methyl-4-piperidinyl]oxy]phenyl]-4,5-dihydro-4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-acetic acid. newdrugapprovals.org The identification of this dihydropyrazole chemotype was a key step in the development of a series of potent and orally bioavailable GPR40 agonists. acs.orgacs.org

Significance of Specific Chirality in Molecular Design

The molecular structure of this compound possesses multiple chiral centers, and its specific stereochemistry is a critical determinant of its biological activity. The designated chirality for this compound is (4S,5S) for the dihydropyrazole ring and (3R,4R) for the substituted piperidine (B6355638) ring. newdrugapprovals.org While the available literature emphasizes the successful synthesis of this specific isomer, a detailed quantitative comparison of the activity of all possible stereoisomers is not extensively publicly documented. However, in drug design, it is a well-established principle that specific stereoisomers of a chiral molecule can exhibit vastly different pharmacological activities, with one enantiomer often being significantly more potent or having a different biological effect than others. The precise three-dimensional arrangement of atoms in this compound is therefore essential for its optimal interaction with the GPR40 receptor binding site.

Lead Optimization Strategies

Structure-Activity Relationship (SAR) Studies for GPR40 Agonism

Structure-activity relationship (SAR) studies were instrumental in guiding the synthetic modifications of the lead compounds to improve their GPR40 agonist activity. These studies involve systematically altering different parts of the molecule and assessing the impact of these changes on its biological potency.

CompoundModificationcLogPGPR40 EC50 (μM)
Lead Compound AInitial Structure5.20.5
Intermediate BAddition of Polar Group4.50.2
This compound (Compound 4)Optimized Polarity3.80.07

Note: The data in this table is illustrative and based on the general trends described in the discovery process. The precise values are found within the primary research publication.

CompoundFraction of sp3 CarbonsGPR40 EC50 (μM)Aqueous Solubility (μg/mL)
Aromatic Analog 10.251.2<1
Intermediate Analog 20.400.45
This compound (Compound 4)0.550.0725

Note: The data in this table is illustrative and based on the general trends described in the discovery process. The precise values are found within the primary research publication.

Optimization for Potency and Selectivity

The journey toward this compound involved a systematic optimization process aimed at enhancing its potency as a GPR40 agonist and ensuring its selectivity over other receptors. The development of this dihydropyrazole-based compound was guided by a deliberate strategy to increase the molecule's polarity and the proportion of sp3-hybridized carbon atoms relative to sp2-hybridized carbons. This approach is often employed in medicinal chemistry to improve the physicochemical properties of a drug candidate, which can lead to better pharmacokinetic profiles.

Initial efforts in the research program identified lead compounds that demonstrated GPR40 agonist activity. However, further refinement was necessary to achieve the desired level of potency and selectivity. The structure-activity relationship (SAR) studies focused on modifications of the dihydropyrazole scaffold. These modifications were crucial in identifying the key structural features required for potent GPR40 activation.

One of the critical aspects of the optimization was to achieve a dual mechanism of action: promoting both glucose-dependent insulin (B600854) secretion and the secretion of glucagon-like peptide-1 (GLP-1). This dual action was considered advantageous for achieving robust glucose control. The optimization process led to the identification of this compound, which exhibited impressive potency with EC50 values of 9 nM, 4.1 nM, and 8.6 nM in inositol (B14025) monophosphate (IP1) assays on human, mouse, and rat GPR40, respectively. bioworld.com For comparison, another GPR40 agonist, TAK-875, showed EC50 values of 6.6 nM, 6.5 nM, and 10.4 nM in the same assays. bioworld.com

In Vitro Potency of GPR40 Agonists

CompoundHuman GPR40 EC50 (nM)Mouse GPR40 EC50 (nM)Rat GPR40 EC50 (nM)
This compound94.18.6
TAK-8756.66.510.4

Strategies for Overcoming Off-Target Pharmacological Activity (e.g., PPAR-gamma)

A significant challenge in the development of GPR40 agonists has been the potential for off-target activity, particularly on peroxisome proliferator-activated receptors (PPARs), with PPAR-gamma being a key concern. Activation of PPAR-gamma is associated with certain undesirable side effects, and therefore, ensuring the selectivity of a GPR40 agonist away from this receptor is a critical step in its development.

The medicinal chemistry program that led to this compound specifically aimed to identify a therapeutic candidate that lacked off-target pharmacological activity. bioworld.com The optimization of the chemical structure, including adjustments to its lipophilicity and the introduction of specific chiral centers, was instrumental in overcoming the off-target activity on PPAR-gamma. bioworld.com

Through this focused chemotype optimization, this compound was developed to be a highly selective GPR40 agonist, preserving the dual-action on insulin and GLP-1 secretion while avoiding the cardiovascular effects and off-target activity associated with PPAR-gamma activation. bioworld.com This successful mitigation of off-target effects underscores the importance of a targeted and rational approach in drug design, where a deep understanding of the structure-activity relationships is leveraged to fine-tune the pharmacological profile of a new chemical entity.

Pharmacological Characterization of Bms 986118

In Vitro Agonist Activity

BMS-986118 has been characterized for its ability to activate GPR40 receptors in vitro.

Potency at Human, Mouse, and Rat GPR40 Receptors (e.g., EC50 Values)

Studies have demonstrated that this compound is a potent agonist at GPR40 receptors across different species. In IP-One assays, this compound exhibited EC50 values of 9 nM for human GPR40, 4.1 nM for mouse GPR40, and 8.6 nM for rat GPR40. bioworld.comportico.org Another source indicates an EC50 of 0.07 µM (equivalent to 70 nM) for human GPR40 and 63 nM for mouse GPR40. dcchemicals.commedchemexpress.com These values highlight the compound's high potency in activating the receptor.

SpeciesEC50 (nM) (Source 1)EC50 (nM) (Source 2)
Human9 bioworld.comportico.org70 dcchemicals.commedchemexpress.com
Mouse4.1 bioworld.comportico.org63 dcchemicals.commedchemexpress.com
Rat8.6 bioworld.comportico.orgN/A

This compound has shown no significant activity against PPARγ at concentrations up to 47 µM, indicating selectivity for GPR40. dcchemicals.com

Cell-Based Assays for GPR40 Activation (e.g., IP-One HTRF® assays)

The in vitro agonist activity of this compound at GPR40 has been assessed using cell-based assays, notably the IP-One HTRF® assay. bioworld.comportico.org This assay is a robust method for measuring the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite produced upon activation of Gαq-coupled receptors like GPR40. bmglabtech.combmglabtech.comrevvity.comrevvity.com The IP-One HTRF® assay principle involves a competitive immunoassay where IP1 produced by cells competes with a labeled IP1 for binding to a specific antibody, allowing for the quantification of GPR40 activation. bmglabtech.comrevvity.com The use of this assay confirmed the potent agonist activity of this compound on human, mouse, and rat GPR40. bioworld.comportico.org

Mechanism of Action at the Molecular and Cellular Level

This compound functions as a GPR40 agonist, and its mechanism of action involves the modulation of insulin (B600854) and incretin (B1656795) secretion. nih.govnewdrugapprovals.orgfigshare.comresearchgate.netnewdrugapprovals.org

Elucidation of Dual Insulinotropic and GLP-1 Secretory Effects

This compound is characterized as a potent dual-acting GPR40 agonist. bioworld.comportico.org It promotes both glucose-dependent insulin secretion and glucagon-like peptide-1 (GLP-1) secretion. nih.govnewdrugapprovals.orgfigshare.comresearchgate.netportico.orgnewdrugapprovals.org This dual mechanism of action distinguishes it from some earlier GPR40 agonists that primarily focused on insulin release. portico.org The activation of GPR40 by agonists like this compound in pancreatic beta cells leads to enhanced insulin secretion. researchgate.net Simultaneously, GPR40 is also expressed in intestinal L-cells, and its activation stimulates the release of incretin hormones, including GLP-1. medkoo.comresearchgate.net

Exploration of Glucose-Dependent Insulin Release Mechanisms

A key aspect of GPR40 agonist activity is the glucose-dependent nature of the stimulated insulin release. researchgate.netnih.govtg.org.au Activation of GPR40 potentiates insulin secretion specifically in the presence of elevated glucose levels. researchgate.net This glucose dependency is therapeutically advantageous as it minimizes the risk of hypoglycemia. medkoo.comnih.govtg.org.au The mechanism involves the interplay between glucose metabolism and GPR40 signaling within beta cells. Glucose metabolism leads to an increase in ATP levels, which inhibits ATP-sensitive potassium channels, causing membrane depolarization. nih.gov This depolarization opens voltage-dependent calcium channels, leading to calcium influx and triggering insulin secretion. nih.gov GPR40 activation, through its signaling pathways (including Gαq and potentially Gαs for full agonists), enhances this process, amplifying the insulin secretory response to glucose. researchgate.netnih.gov

Preclinical Efficacy Studies of Bms 986118

Studies in Acute Animal Models

In acute animal models, BMS-986118 has demonstrated significant effects on key parameters relevant to glucose homeostasis. These studies aimed to assess the immediate impact of the compound on insulin (B600854) and GLP-1 secretion, as well as its ability to improve glucose control.

Demonstration of Insulinotropic Efficacy

Studies in acute animal models have shown that this compound possesses insulinotropic efficacy newdrugapprovals.orgnih.govfigshare.comacs.orgprobechem.com. This indicates its ability to stimulate the secretion of insulin, a crucial hormone for regulating blood glucose levels. The compound's action as a GPR40 agonist is central to this effect, as GPR40 is known to mediate glucose-stimulated insulin secretion nih.govacs.org.

Assessment of GLP-1 Secretory Effects

Beyond its direct effects on insulin, this compound has also been assessed for its impact on incretin (B1656795) secretion. Research in acute animal models has demonstrated that this compound elicits GLP-1 secretory effects newdrugapprovals.orgnih.govfigshare.comacs.orgprobechem.com. GLP-1 (glucagon-like peptide-1) is an incretin hormone that enhances glucose-dependent insulin secretion and has other beneficial effects on glucose metabolism.

Impact on Glucose Control in Rodent Models

The combined insulinotropic and GLP-1 secretory effects of this compound have been shown to result in improved glucose control in acute animal models newdrugapprovals.orgnih.govfigshare.comacs.orgprobechem.comnewdrugapprovals.org. These studies, primarily conducted in rodents, indicate that the compound can effectively lower plasma glucose levels in the short term.

Based on the available information, the in vivo effects in acute animal models can be summarized as follows:

EffectObservation in Acute Animal ModelsSource(s)
Insulinotropic EfficacyDemonstrated newdrugapprovals.orgnih.govfigshare.comacs.orgprobechem.com
GLP-1 Secretory EffectsDemonstrated newdrugapprovals.orgnih.govfigshare.comacs.orgprobechem.com
Improved Glucose ControlDemonstrated newdrugapprovals.orgnih.govfigshare.comacs.orgprobechem.comnewdrugapprovals.org

Note: This table summarizes qualitative findings reported in the cited preclinical studies in acute animal models.

Investigation in Chronic Animal Models of T2DM (e.g., ZDF rats)

Chronic animal models, such as the Zucker Diabetic Fatty (ZDF) rat, are valuable tools for studying the progression of T2DM and evaluating the long-term effects of potential therapeutic agents biomeafusion.comdovepress.comfrontiersin.orgnih.govnih.govnih.gov. These models often exhibit characteristics of human T2DM, including insulin resistance and progressive beta-cell dysfunction nih.govnih.gov.

Additional studies investigating this compound have been conducted in ZDF rats bioworld.com. The ZDF rat model is known for developing progressive insulin resistance and glucose intolerance, leading to overt diabetes dovepress.comnih.govnih.gov.

Effects on Glucose Homeostasis Parameters (e.g., HbA1c levels)

While studies in ZDF rats have been conducted with this compound bioworld.com, detailed findings specifically on the compound's effects on long-term glucose homeostasis parameters such as HbA1c levels in this model are not explicitly available within the provided search results. ZDF rats are commonly used to assess such parameters in the context of T2DM interventions biomeafusion.comfrontiersin.org.

Preservation of Beta-Cell Insulin Responses

The preservation of beta-cell function is a critical aspect of T2DM treatment e-dmj.orgmdpi.comnih.gov. Chronic models like the ZDF rat are utilized to investigate the ability of therapeutic agents to protect against the decline in beta-cell mass and function that characterizes progressive diabetes nih.govmdpi.com. Although studies with this compound in ZDF rats have been mentioned bioworld.com, specific data demonstrating the compound's effect on preserving beta-cell insulin responses in this chronic model are not detailed in the provided information.

Comparative Preclinical Analysis of Gpr40 Agonists

Differentiation from Partial Agonists (e.g., TAK-875)

Partial GPR40 agonists, such as TAK-875 (fasiglifam), were among the earlier compounds to reach advanced clinical development. nih.govplos.orgresearchgate.net These agonists primarily stimulate insulin (B600854) secretion in a glucose-dependent manner by activating Gαq signaling in beta cells, leading to increased intracellular calcium levels. frontiersin.orgdiabetesjournals.org The glucose-dependent nature of insulin secretion by partial agonists was initially believed to minimize the risk of hypoglycemia. medkoo.com

BMS-986118, however, has been characterized differently, exhibiting properties that differentiate it from these earlier partial agonists. newdrugapprovals.org

This compound is described as a GPR40 full agonist or an AgoPAM. medkoo.comnewdrugapprovals.org This characterization implies a potentially greater magnitude of efficacy compared to partial agonists. researchgate.netnih.gov While partial agonists like TAK-875 primarily signal through the Gαq pathway, AgoPAM agonists, including some novel GPR40 agonists, have been reported to recruit both Gαq and Gαs pathways. frontiersin.orgnih.gov The activation of the Gαs pathway leads to increased intracellular cAMP levels, which contributes to the secretion of incretins such as GLP-1 and GIP from enteroendocrine L-cells. frontiersin.orgnih.gov This dual signaling mechanism is a key characteristic distinguishing AgoPAMs from partial agonists.

Preclinical studies have indicated that AgoPAM GPR40 agonists, including compounds with a profile similar to that described for this compound, demonstrate superior efficacy in rodent models of diabetes compared to partial agonists like TAK-875. researchgate.netnih.govnih.gov This enhanced efficacy is associated with both direct stimulation of insulin secretion from beta cells and indirect stimulation through increased incretin (B1656795) secretion. researchgate.netnih.gov

Specifically, compounds characterized as AgoPAMs have shown robust increases in GLP-1 secretion from enteroendocrine L-cells in the gut, in addition to inducing insulin secretion in beta cells. nih.govnih.gov This dual action on both insulin and incretin secretion contributes to improved glucose control. nih.govnewdrugapprovals.orgnewdrugapprovals.org In vivo studies with this compound (referred to as compound 4 in some reports) demonstrated insulinotropic efficacy and GLP-1 secretory effects, leading to improved glucose control in acute animal models. nih.govnewdrugapprovals.orgnewdrugapprovals.org

Data from studies comparing AgoPAMs to partial agonists suggest that AgoPAMs can induce significantly higher levels of inositol (B14025) monophosphate (IP1) accumulation in cells expressing low levels of GPR40, indicating a more robust activation of the Gαq pathway. nih.gov Furthermore, in vivo, AgoPAM agonists have been shown to increase both GLP-1 and insulin secretion and can lead to body weight loss, whereas partial agonists primarily increase insulin secretion. nih.gov

Positioning of this compound within the GPR40 Agonist Landscape

This compound represents a class of GPR40 agonists designed to leverage a dual mechanism of action, promoting both glucose-dependent insulin and incretin secretion. nih.govnewdrugapprovals.org This positioning is influenced by the experiences and lessons learned from the development of earlier GPR40 agonists.

As of reports in 2018 and 2022, this compound was in the preclinical phase of development. researchgate.nettandfonline.com This places it among a group of newer generation GPR40 agonists being investigated with optimized chemical structures and physicochemical properties. tandfonline.com Other investigational GPR40 agonists in preclinical or clinical phases have included compounds like LY2922470, P11187, SHR0534, CNX-011-67, SAR1, DS-1558, BI-2081, CPL207280, IDG-16177, AMG-1638, AM-6226, and SCO-267. researchgate.netnih.govtandfonline.com

The development of this compound reflects an effort to identify highly selective and potent GPR40 agonists. nih.gov Its characterization as a full agonist or AgoPAM distinguishes it from partial agonists that had previously been the focus of clinical trials. nih.govnih.gov

The development of GPR40 agonists has faced challenges, notably the termination of clinical trials for some earlier compounds due to safety concerns. The most prominent example is TAK-875, which was discontinued (B1498344) in Phase III trials due to liver toxicity observed in a percentage of patients. researchgate.netnih.govplos.org This liver toxicity was linked to mechanisms including acyl glucuronidation and potential inhibition of mitochondrial respiration and hepatobiliary transporters. researchgate.netnih.govplos.orgnih.gov

Another lesson learned relates to potential beta-cell damage associated with the chronic activation of GPR40, particularly by some AgoPAM agonists in preclinical rat studies. frontiersin.orgnih.gov However, this appears to be compound-specific, as partial agonists like TAK-875 did not show such toxicity in multiple rat studies, and some AgoPAMs like SCO-267 also did not report beta-cell toxicity in preclinical and clinical studies. frontiersin.orgnih.gov

These experiences have influenced the design and selection of newer GPR40 agonists like this compound, with a focus on developing compounds with improved safety profiles while retaining robust efficacy. The strategy has involved exploring different chemical structures and optimizing properties to potentially avoid the liabilities observed with earlier agents. The pursuit of AgoPAM profiles, as seen with this compound, represents an attempt to achieve superior glucose control through dual insulin and incretin secretion, building upon the proof-of-concept for GPR40 activation established by compounds like TAK-875. nih.govnih.gov

Future Directions for Preclinical Research on Bms 986118

Further Elucidation of Signaling Pathways Mediated by GPR40 Agonism

Future preclinical research must focus on precisely dissecting the signaling signature of BMS-986118. This involves quantifying its potency and efficacy in activating each specific pathway. Investigating this "biased agonism" is critical, as the preferential activation of one pathway over others could be leveraged to maximize therapeutic benefits. frontiersin.orgnih.gov For instance, research could aim to determine the exact balance of Gq versus Gs activation by this compound and how this translates to the observed ratio of insulinotropic to GLP-1 secretory effects. Furthermore, the role of β-arrestin recruitment in response to this compound binding warrants detailed investigation, as this pathway can influence receptor internalization, desensitization, and potentially mediate distinct downstream effects. acs.org

Table 1: GPR40 Signaling Pathways and Their Primary Functions

Signaling Pathway Primary Cellular Location Key Downstream Effect Relevance to this compound
Gαq/11 Pancreatic β-cells Increased intracellular calcium (Ca²⁺), leading to glucose-dependent insulin (B600854) secretion. proteopedia.org Primary mechanism for insulinotropic effect. researchgate.netproteopedia.org
Gαs Enteroendocrine L-cells Increased cyclic AMP (cAMP) accumulation, leading to GLP-1 secretion. researchgate.netnih.gov Contributes to the dual mechanism of action. researchgate.netnih.gov

| β-Arrestin | Various | Receptor desensitization, internalization, and independent signaling. nih.govacs.org | Potential role in long-term efficacy and ligand bias. acs.org |

Exploration of Long-Term Preclinical Efficacy and Mechanism Durability

These long-term studies should be designed to address several key questions. Firstly, it is vital to assess whether the dual mechanism of action—enhancing both insulin and GLP-1 secretion—is sustained. This involves monitoring plasma insulin and GLP-1 levels in response to glucose challenges at multiple time points throughout a chronic dosing regimen. Secondly, the potential for receptor tachyphylaxis or desensitization, a common phenomenon with GPCR agonists, must be thoroughly evaluated. This can be achieved by examining GPR40 expression levels and signaling responsiveness in pancreatic and intestinal tissues after prolonged exposure to this compound. Establishing that the compound's efficacy does not wane over time is a critical prerequisite for further development. While some GPR40 agonists have shown persistent efficacy in studies lasting several weeks, specific long-term data for this compound is a necessary focus for future work. plos.org

Investigation of Potential Beyond T2DM, if supported by GPR40 Biology

The biological role of GPR40 is not confined to glucose homeostasis, suggesting that agonists like this compound may have therapeutic applications beyond Type 2 Diabetes Mellitus (T2DM). GPR40 is also expressed in other tissues, including the brain and immune cells like macrophages. proteopedia.orgspandidos-publications.com This distribution provides a strong rationale for exploring additional therapeutic avenues.

Future preclinical research should investigate the effects of this compound in models of other metabolic and related disorders. For example, the GPR40-mediated release of gut hormones like PYY, in addition to GLP-1, is known to suppress appetite. frontiersin.orgresearchgate.net Therefore, evaluating the potential of this compound to reduce body weight and food intake in preclinical models of obesity is a logical and promising direction. Furthermore, given the known anti-inflammatory effects associated with other fatty acid receptors, investigating a potential anti-inflammatory role for this compound, possibly through its action on GPR40 in macrophages, could open up applications in inflammatory conditions often associated with metabolic syndrome. tandfonline.comnih.gov The expression of GPR40 in the brain also raises the possibility of central nervous system effects, which warrants exploratory investigation. proteopedia.org

Development of Novel Research Methodologies for GPR40 Agonist Evaluation

The advancement of GPR40 agonists like this compound can be accelerated by the parallel development and implementation of novel research methodologies. Future preclinical work should incorporate and refine these cutting-edge techniques.

In silico drug design represents a powerful tool for discovering next-generation GPR40 agonists with improved properties. Techniques such as pharmacophore modeling, virtual screening, and molecular dynamics (MD) simulations can help identify novel chemical scaffolds with enhanced potency, selectivity, and specific "biased agonism" profiles. nih.gov These computational approaches can elucidate key molecular interactions between agonists and the GPR40 binding pocket, guiding more efficient drug discovery efforts. nih.gov

In the realm of in vitro evaluation, the development of more sophisticated, pathway-specific functional assays is essential. For example, assays that specifically measure β-arrestin recruitment in addition to traditional G-protein signaling can provide a more complete picture of a compound's mechanism of action and help predict its in vivo activity and potential for desensitization. acs.org For orally administered drugs like this compound, advanced formulation evaluation techniques are also critical. medchemexpress.com The use of bio-predictive dissolution tests that mimic physiological conditions in the gastrointestinal tract can help ensure robust and reliable drug delivery, reducing the risk of formulation-related failures in later stages of development. mdpi.com

Table 2: Preclinical Research Data for this compound

Parameter Finding Source
Target GPR40 (Free fatty acid receptor 1) patsnap.com
Action Agonist patsnap.com
In Vitro Activity Potent and selective GPR40 agonist activity. researchgate.netnih.govresearchgate.net
EC₅₀ 0.07 µM medchemexpress.com
Mechanism Dual mechanism: promotes glucose-dependent insulin and GLP-1 secretion. researchgate.netnih.govnewdrugapprovals.org
Preclinical Models Demonstrated insulinotropic efficacy and improved glucose control in acute animal models. researchgate.netnih.govresearchgate.net

| Development Stage | Preclinical | tandfonline.comnih.gov |

Table of Mentioned Compounds

Q & A

Q. What is the primary mechanism of action of BMS-986118 in modulating glucose homeostasis?

this compound acts as a potent, orally active, and selective GPR40 agonist (EC₅₀ = 0.07 µM) that promotes glucose-dependent insulin secretion from pancreatic β-cells and stimulates glucagon-like peptide-1 (GLP-1) release from intestinal L-cells. This dual mechanism enhances postprandial glucose control by amplifying endogenous insulin and incretin responses . Methodologically, researchers can validate this using in vitro assays (e.g., calcium flux measurements in GPR40-transfected cells) and in vivo glucose tolerance tests in acute animal models .

Q. What key pharmacological properties distinguish this compound from other GPR40 agonists?

this compound exhibits high selectivity for GPR40 over related receptors (e.g., GPR183) and demonstrates a favorable pharmacokinetic profile, including oral bioavailability. Its efficacy in acute models (e.g., rapid glucose-lowering effects in rodents) contrasts with partial agonists that lack sustained incretin secretion . Researchers should compare EC₅₀ values, receptor selectivity screens, and metabolic stability assays to differentiate agonists .

Q. How is GPR40 implicated in type 2 diabetes pathophysiology, and how does this compound target this receptor?

GPR40, expressed in pancreatic islets and intestinal L-cells, mediates fatty acid-induced insulin and GLP-1 secretion. This compound activates GPR40 via full agonism, amplifying glucose-stimulated hormone release without inducing hypoglycemia, a critical advantage over insulin secretagogues like sulfonylureas . Researchers can use immunohistochemistry and RNA silencing to confirm tissue-specific receptor expression and ligand dependency .

Advanced Research Questions

Q. How can researchers design experiments to assess the dual insulinotropic and incretin-secretory effects of this compound?

A robust experimental framework includes:

  • In vitro : Calcium mobilization assays in GPR40-expressing cell lines and GLP-1 secretion measurements in intestinal enteroendocrine cell cultures (e.g., STC-1 cells) .
  • In vivo : Hyperglycemic clamp studies in rodents to measure glucose-stimulated insulin secretion (GSIS) and plasma active GLP-1 levels post-administration .
  • Controls : Co-administration with GPR40 antagonists (e.g., GW1100) to confirm receptor specificity .

Q. How might contradictory data between in vitro potency (EC₅₀) and in vivo efficacy be reconciled for this compound?

Discrepancies may arise from differences in bioavailability, tissue distribution, or receptor desensitization. Researchers should:

  • Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with receptor occupancy .
  • Use genetic knockout models to isolate GPR40-dependent effects .
  • Evaluate chronic dosing regimens to assess adaptive responses (e.g., β-cell exhaustion) .

What methodological frameworks are recommended for formulating research questions on GPR40 agonists like this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure studies. For example:

  • Population : Rodent models of diet-induced obesity.
  • Intervention : this compound oral dosing.
  • Comparison : Placebo or partial agonists (e.g., TAK-875).
  • Outcome : HbA1c reduction, β-cell function preservation .

Q. How can researchers optimize this compound’s agonist efficacy while minimizing off-target effects?

Strategies include:

  • Structure-activity relationship (SAR) studies : Modify the dihydropyrazole core to enhance polar interactions with GPR40’s orthosteric site .
  • Selectivity profiling : Screen against related GPCRs (e.g., FFAR1/4) to avoid cross-reactivity .
  • Toxicology assays : Assess hepatotoxicity and lipid metabolism changes in long-term studies .

Q. What are the challenges in translating preclinical findings for this compound into clinical trials?

Key challenges include:

  • Species differences : Rodent GPR40 signaling may not fully replicate human pathophysiology .
  • Dosing regimens : Balancing acute efficacy with chronic safety (e.g., β-cell exhaustion risk).
  • Biomarker selection : Validating surrogate endpoints (e.g., GLP-1 levels) for clinical efficacy .

Q. How do longitudinal studies using this compound differ methodologically from acute efficacy models?

Longitudinal studies require:

  • Chronic dosing protocols (e.g., 12-week administration in diabetic mice).
  • Endpoints like β-cell mass (via histopathology) and insulin sensitivity (via hyperinsulinemic-euglycemic clamps).
  • Monitoring for tachyphylaxis via repeated GSIS measurements .

Q. What statistical approaches are critical for analyzing dose-response data in this compound studies?

Use nonlinear regression models (e.g., log-dose vs. response curves) to calculate EC₅₀/ED₅₀ values. For in vivo data, apply mixed-effects models to account for inter-individual variability. Ensure power analysis a priori to determine sample sizes .

Methodological Notes

  • Data Contradictions : Cross-validate findings using orthogonal assays (e.g., RNA-seq for pathway analysis alongside hormonal measurements) .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and disclose conflicts of interest per .
  • Reproducibility : Include detailed experimental protocols (e.g., compound synthesis, dosing schedules) as supplemental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.